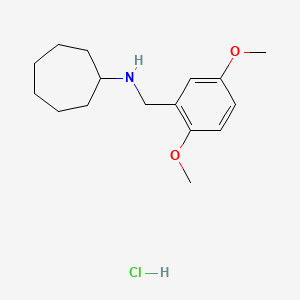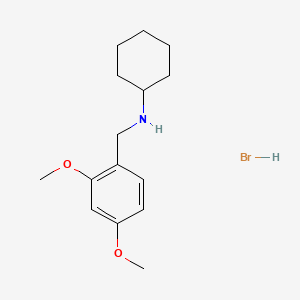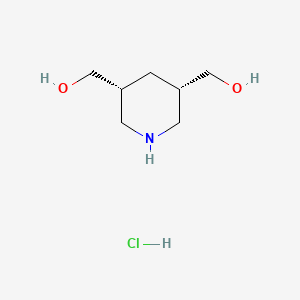
3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate
Overview
Description
3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a chemical compound with the molecular formula C9H7N3O2·H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a triazole ring attached to a benzoic acid moiety, which imparts specific reactivity and functionality to the molecule .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that the compound may target proteins or pathways involved in cell proliferation.
Mode of Action
It’s known that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate might interact with its targets to disrupt normal cell functions, leading to programmed cell death.
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis . This suggests that the compound may have similar effects, disrupting normal cell functions and leading to cell death.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
In vitro studies have shown that some 1,2,4-triazole benzoic acid hybrids can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . It is possible that 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate may have similar effects on cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate typically involves the reaction of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid with water. The preparation can be carried out through various synthetic routes, including:
Direct Hydration: The direct addition of water to 3-(1H-1,2,4-Triazol-5-yl)benzoic acid under controlled conditions to form the hydrate.
Solvent-Assisted Hydration: Using solvents such as ethanol or methanol to facilitate the hydration process.
Industrial Production: In industrial settings, the compound can be produced in large quantities using automated reactors and precise control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reaction conditions such as temperature, pressure, and solvent choice being critical for the desired outcome.
Scientific Research Applications
3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate can be compared with other similar compounds, such as:
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position, leading to different reactivity and applications.
3,5-Bis(1H-1,2,4-triazol-1-yl)benzoic acid: Contains two triazole rings, offering enhanced coordination properties and potential for more complex interactions.
4-(1H-Pyrazol-5-yl)benzoic acid: Features a pyrazole ring instead of a triazole ring, resulting in distinct chemical behavior and uses.
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)benzoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.H2O/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8;/h1-5H,(H,13,14)(H,10,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJKZWDSXXOVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-79-2 | |
| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-5-yl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3059985.png)








![[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B3060000.png)



